Laminaribiitol

Description

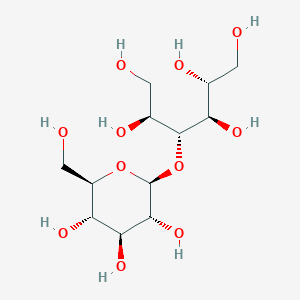

Laminaribiitol is a disaccharide alcohol derived from laminarin, a β-1,3-glucan found in brown algae. Structurally, it consists of two glucose units linked by a β-1,3-glycosidic bond, with both reducing ends reduced to alcohols (C6H14O11; molecular weight 362.3 g/mol). It exhibits high water solubility (>500 mg/mL at 25°C) and is characterized by its non-reducing properties, making it stable under alkaline conditions.

Properties

Molecular Formula |

C12H24O11 |

|---|---|

Molecular Weight |

344.31 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 |

InChI Key |

VQHSOMBJVWLPSR-CRLSIFLLSA-N |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

Laminaribiitol belongs to the family of sugar alcohols (polyols) derived from oligosaccharides. Its structural analogs include cellobiitol (β-1,4-linked glucose dimer alcohol) and gentiobiitol (β-1,6-linked glucose dimer alcohol).

Table 1: Structural Comparison of this compound and Analogous Compounds

| Compound | Glycosidic Bond | Molecular Formula | Molecular Weight (g/mol) | Reducing Ends |

|---|---|---|---|---|

| This compound | β-1,3 | C12H24O11 | 362.3 | None |

| Cellobiitol | β-1,4 | C12H24O11 | 362.3 | None |

| Gentiobiitol | β-1,6 | C12H24O11 | 362.3 | None |

| Laminaripentaose | β-1,3 | C30H52O26 | 828.7 | One |

Key Observations :

- All three disaccharide alcohols share the same molecular formula but differ in glycosidic linkage, impacting their biological activity and solubility .

- Unlike laminaripentaose (a β-1,3-glucan oligomer with a reducing end), this compound’s non-reducing nature enhances stability in industrial applications .

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Comparators

| Compound | Solubility (H2O, 25°C) | Melting Point (°C) | Hygroscopicity |

|---|---|---|---|

| This compound | >500 mg/mL | 195–200 | Low |

| Cellobiitol | ~300 mg/mL | 180–185 | Moderate |

| Gentiobiitol | ~450 mg/mL | 190–195 | Low |

| Sorbitol | 2350 mg/mL | 95–98 | High |

Key Observations :

Prebiotic and Immunomodulatory Effects

- This compound: Enhances growth of Bifidobacterium spp.

- Cellobiitol: Limited prebiotic activity due to β-1,4 linkage resistance to gut microbiota enzymes.

- Laminaripentaose : Activates macrophages via Dectin-1 receptors, used in antitumor adjuvant therapies .

Quality and Regulatory Considerations

Per guidelines for biosimilars and generics, this compound’s quality attributes (e.g., purity >98%, residual solvents <0.1%) must align with reference standards like laminaripentaose. Critical parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.